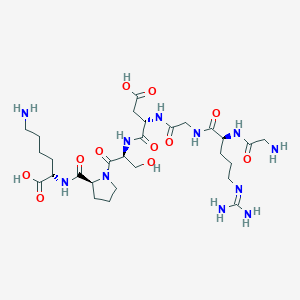

GRGDSPK

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZOBGMZWVJOS-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149506 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111119-28-9 | |

| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Function of GRGDSPK in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide GRGDSPK, a molecule incorporating the ubiquitous Arg-Gly-Asp (RGD) sequence, serves as a cornerstone for investigating and manipulating fundamental cellular processes. Its primary role as a competitive and reversible inhibitor of integrin-mediated cell adhesion has established it as an invaluable tool in cell biology, with profound implications for cancer research, tissue engineering, and targeted drug delivery. This technical guide provides an in-depth exploration of the function of GRGDSPK, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism: Competitive Inhibition of Integrin-Ligand Interactions

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a canonical cell recognition motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] Integrins, a family of transmembrane heterodimeric receptors, recognize and bind to this RGD sequence, initiating a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, differentiation, and survival.[1][3]

The GRGDSPK peptide mimics the natural RGD-binding site of these ECM proteins. By introducing GRGDSPK into a cellular system, it competitively binds to the RGD-binding pocket of integrins, thereby preventing the natural interaction between the integrin and its corresponding ECM ligand. This inhibitory action effectively disrupts the downstream signaling pathways that are contingent on this initial cell-matrix adhesion.

Key Applications in Cell Biology and Drug Development

The ability of GRGDSPK and other RGD-containing peptides to modulate integrin activity has led to their widespread use in several key research areas:

-

Cancer Biology: Many tumor cells overexpress specific integrins, such as αvβ3 and αvβ5, which play a crucial role in tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis.[2][4] RGD peptides can be utilized to selectively target these cancer cells, either as standalone therapeutic agents to inhibit these processes or as targeting moieties to deliver cytotoxic drugs or imaging agents directly to the tumor site.[2][5]

-

Bone Biology: Integrins are intimately involved in the processes of bone formation by osteoblasts and bone resorption by osteoclasts.[6][7][8] Studies have shown that GRGDSPK can inhibit mineralization and alter bone morphology in a dose-dependent manner, making it a valuable tool for dissecting the role of integrins in skeletal biology.[6][7]

-

Biomaterials and Tissue Engineering: The surface of biomaterials can be functionalized with RGD peptides to promote cell adhesion, spreading, and tissue regeneration.[2] By mimicking the natural cellular microenvironment, these RGD-coated materials can enhance the integration and performance of medical implants.

-

Neuroscience: Integrin signaling is also implicated in the central nervous system, participating in processes like synaptogenesis and synaptic transmission.[3] RGD peptides have been used to probe the rapid signaling events that occur following integrin engagement in neurons, revealing a functional connection between adhesion receptors and synaptic activity.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of GRGDSPK and other RGD peptides in various experimental settings. It is important to note that optimal concentrations can vary significantly depending on the cell type, integrin expression levels, and specific experimental conditions.

| Parameter | Value | Context | Reference |

| Inhibitory Concentration (Mineralization) | 0.1-50 µM | Inhibition of mineralization in fetal rat parietal bone organ culture over 4 days. | [6][7] |

| Concentration for Blocking Integrin-Fibronectin Binding | 250 µM | Effectively blocks integrin-fibronectin binding, leading to reduced adhesion forces in wild-type mesendodermal progenitors. | [6][7] |

| Concentration for Altering Bone Morphology | 10, 50 µM | Disrupts osteoblast and mineralized matrix organization in fetal rat parietal bone organ culture over 4 days. | [6][7] |

| IC50 (αvβ6-integrin affinity of a related peptide) | 0.17 nM | 50% inhibitory concentration for a related alkyne-functionalized cyclopeptide binding to αvβ6-integrin. | [9] |

| IC50 (αvβ8-integrin affinity of a related peptide) | 32 nM | 50% inhibitory concentration for a related alkyne-functionalized cyclopeptide binding to αvβ8-integrin. | [9] |

Experimental Protocols

Cell Adhesion Assay

This protocol outlines a typical cell adhesion assay to assess the inhibitory effect of GRGDSPK on cell attachment to an ECM-coated substrate.

-

Plate Coating:

-

Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS).

-

Incubate the plate at 4°C overnight or at 37°C for 2 hours.

-

Wash the wells three times with sterile PBS to remove any unbound protein.

-

Block non-specific binding by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Wash the wells again three times with sterile PBS.

-

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface integrins.

-

Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

-

-

Inhibition Assay:

-

Pre-incubate the cells with varying concentrations of GRGDSPK peptide (e.g., 0.1 µM to 1 mM) for 30 minutes at 37°C. A control group with a scrambled peptide sequence (e.g., GRGESPK) should be included to demonstrate specificity.

-

Add 100 µL of the cell suspension to each coated well.

-

Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method, such as:

-

Crystal Violet Staining: Stain the adherent cells with 0.5% crystal violet solution, followed by solubilization and measurement of absorbance at 570 nm.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence intensity in each well.

-

-

Competitive Binding Assay using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to quantify the binding affinity of GRGDSPK to a specific integrin.[10]

-

Reagents and Materials:

-

Purified integrin protein (e.g., αvβ3).

-

A fluorescently labeled RGD probe that binds to the target integrin.

-

GRGDSPK peptide and other unlabeled competitor ligands.

-

Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the unlabeled GRGDSPK peptide in the assay buffer.

-

In a black, low-binding 384-well plate, add a fixed concentration of the purified integrin and the fluorescently labeled RGD probe to each well.

-

Add the different concentrations of the GRGDSPK peptide to the wells.

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values will decrease as the unlabeled GRGDSPK peptide competes with the fluorescent probe for binding to the integrin.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of GRGDSPK required to inhibit 50% of the fluorescent probe binding.

-

Visualizing the Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Mechanism of GRGDSPK competitive inhibition of integrin-fibronectin binding.

Caption: Workflow for a typical cell adhesion assay using GRGDSPK.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin-targeted delivery into cancer cells of a Pt(iv) pro-drug through conjugation to RGD-containing peptides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure and function of RGD peptides involved in bone biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

GRGDSPK and Integrin Binding Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell-recognition motif found in numerous extracellular matrix (ECM) proteins, mediating cell adhesion through its interaction with a class of transmembrane receptors known as integrins. The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) incorporates this core RGD sequence and has been extensively utilized as a tool to probe integrin function and as a basis for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the binding specificity of GRGDSPK to various integrin subtypes, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and an overview of the downstream signaling consequences.

GRGDSPK and Integrin Binding Specificity

The GRGDSPK peptide is a competitive and reversible inhibitor of the binding between integrins and their natural ligands, such as fibronectin.[1][2] Its binding specificity is not absolute; however, it exhibits a clear preference for a subset of the 24 known integrin heterodimers. The residues flanking the core RGD motif, in this case, Gly, Ser, Pro, and Lys, play a crucial role in modulating the binding affinity and selectivity for different integrin subtypes.[3]

Linear RGD peptides, including GRGDSPK, primarily demonstrate activity towards αvβ3, αvβ5, and α5β1 integrins.[3] The addition of flanking amino acids to the core RGD tripeptide significantly enhances binding affinity. For instance, the heptapeptide GRGDSPK displays a notably lower IC50 value for αvβ3 compared to the simple RGD tripeptide, indicating a stronger interaction.[3][4]

Quantitative Binding Data

The binding affinity of GRGDSPK and related peptides to various integrins has been quantified using methods such as solid-phase binding assays, which determine the half-maximal inhibitory concentration (IC50), and other techniques that measure the dissociation constant (Kd). A lower IC50 or Kd value signifies a higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference |

| GRGDSPK | αvβ3 | 12.2 | 12.2 | [3][4] |

| RGD | αvβ3 | 89 | 89 | [3][4] |

| c(RGDfV) | αvβ3 | 0.54 | [3] | |

| c(RGDfV) | αvβ5 | 8 | [3] | |

| c(RGDfV) | α5β1 | 15.4 | [3] |

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the cell line used and the competing ligand.[5]

Experimental Protocols for Assessing GRGDSPK-Integrin Binding

Several key experimental methodologies are employed to characterize the binding of GRGDSPK to integrins. These include solid-phase binding assays, cell adhesion assays, and surface plasmon resonance (SPR).

Solid-Phase Integrin Binding Assay

This assay measures the ability of a peptide to competitively inhibit the binding of a known ligand to a purified and immobilized integrin receptor.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for α5β1) overnight at 4°C.[3]

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).

-

Incubation with Integrin and Peptide: A solution containing a purified soluble integrin is mixed with varying concentrations of the peptide inhibitor (e.g., GRGDSPK). This mixture is then added to the coated wells.

-

Detection: After incubation, the wells are washed to remove unbound integrin. The amount of bound integrin is quantified using an antibody specific to the integrin, which is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added that produces a colorimetric or fluorescent signal proportional to the amount of bound enzyme-linked antibody.

-

Data Analysis: The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Cell Adhesion Assay

This assay assesses the ability of a peptide to inhibit cell attachment to a substrate coated with an ECM protein.

Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin or vitronectin).[6][7]

-

Cell Preparation: Adherent cells known to express the integrin of interest (e.g., U87MG glioblastoma cells) are detached, washed, and resuspended in a serum-free medium.[8]

-

Inhibition: The cells are pre-incubated with various concentrations of the inhibitory peptide (e.g., GRGDSPK) or a control peptide (e.g., GRGESP) for a defined period.[6][9]

-

Cell Seeding: The cell-peptide mixture is then added to the coated wells and incubated to allow for cell adhesion.[7]

-

Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye (e.g., crystal violet).

-

Quantification: The dye is solubilized, and the absorbance is measured, which is proportional to the number of adherent cells. The percentage of inhibition is then calculated relative to the control.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[10][11]

Methodology:

-

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized, and the ligand (e.g., purified integrin) is immobilized onto the surface.[10]

-

Analyte Injection: A solution containing the analyte (e.g., GRGDSPK peptide) at various concentrations is flowed over the sensor surface.[10][12]

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[11][12]

-

Kinetic Analysis: The association rate (kon) is determined during the analyte injection phase, and the dissociation rate (koff) is measured during the subsequent flow of buffer without the analyte. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[13]

Downstream Signaling Pathways

The binding of GRGDSPK to integrins can act as either an antagonist, blocking the natural ligand and inhibiting downstream signaling, or in some contexts, as an agonist, triggering intracellular signaling cascades.[14] Integrin-mediated signaling is complex and involves the recruitment and activation of numerous intracellular proteins.

Upon ligand binding, integrins cluster and form focal adhesions, which are dynamic structures that connect the ECM to the intracellular actin cytoskeleton.[15][16] This clustering initiates a cascade of phosphorylation events, leading to the activation of various signaling pathways that regulate cell survival, proliferation, migration, and differentiation.[15]

A key early event in integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[17][18] Phosphorylated FAK serves as a docking site for other signaling molecules, including the Src family of kinases.[17] Src further phosphorylates FAK, creating binding sites for the GRB2-SOS complex, which in turn activates the Ras-MAPK/ERK pathway.[17][18] This pathway is a central regulator of gene expression and cell cycle progression. Integrin activation is also linked to the PI3K-Akt pathway, which is critical for cell survival.[17]

GRGDSPK-Integrin Signaling Cascade.

Experimental Workflow and Logical Relationships

The process of characterizing the interaction between GRGDSPK and a specific integrin follows a logical progression from initial binding assessment to the analysis of cellular consequences.

Workflow for GRGDSPK-Integrin Interaction Analysis.

Conclusion

The GRGDSPK peptide serves as an invaluable tool for investigating integrin-mediated cellular processes. Its preferential binding to αvβ3, αvβ5, and α5β1 integrins, coupled with well-established experimental protocols for characterizing these interactions, allows for a detailed understanding of the role of these receptors in health and disease. Furthermore, elucidating the downstream signaling pathways triggered by GRGDSPK-integrin binding provides critical insights for the design of novel therapeutics targeting these interactions for conditions such as cancer and fibrosis. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize GRGDSPK in their studies of integrin biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fibronectin-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 18. m.youtube.com [m.youtube.com]

The Role of GRGDSPK in Cell Adhesion and Spreading: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion and spreading are fundamental biological processes crucial for tissue development, wound healing, and immune responses. These events are primarily mediated by the interaction of transmembrane receptors, known as integrins, with extracellular matrix (ECM) proteins. A key recognition motif within many ECM proteins, such as fibronectin, is the Arginine-Glycine-Aspartic acid (RGD) sequence. The synthetic peptide Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline-Lysine (GRGDSPK) incorporates this RGD sequence and serves as a valuable tool for investigating the molecular mechanisms of cell-matrix interactions. By competitively inhibiting the binding of ECM proteins to integrins, GRGDSPK can modulate cell adhesion, spreading, and downstream signaling events. This technical guide provides a comprehensive overview of the role of GRGDSPK, detailing its mechanism of action, effects on cellular processes, and the signaling pathways it influences.

Mechanism of Action: Competitive Inhibition of Integrin-ECM Binding

The GRGDSPK peptide functions as a competitive antagonist for RGD-binding integrins. It mimics the RGD motif of extracellular matrix proteins like fibronectin, binding to the ligand-binding pocket of integrins and thereby preventing the attachment of cells to the ECM. This inhibition is reversible and concentration-dependent. This competitive binding effectively disrupts the crucial link between the extracellular environment and the intracellular actin cytoskeleton, which is necessary for stable cell adhesion and subsequent spreading.

Quantitative Effects of GRGDSPK on Cell Adhesion and Spreading

The inhibitory effect of GRGDSPK and related RGD peptides has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) varies depending on the specific integrin subtype and the cell type being studied.

| Peptide | Integrin Subtype | IC50 (nM) | Cell Type | Reference |

| GRGDSPK | αvβ3 | 12.2 | Not Specified | |

| GRGDSP | αvβ3 | 210,000 ± 14,400 | Chick Osteoclasts | |

| GRGDSP | αvβ3 | 191,400 ± 13,700 | Rat Osteoclasts | |

| GRGDS | Not Specified | 1,330,000 | Human Foreskin Fibroblasts | |

| Polymer-GRGDS | Not Specified | 180,000 | Human Foreskin Fibroblasts | |

| Polymer-GRGDS-PHSRN | Not Specified | 40,000 | Human Foreskin Fibroblasts |

Table 1: Inhibitory Concentrations (IC50) of GRGDSPK and Related RGD Peptides. This table summarizes the IC50 values for the inhibition of cell adhesion by GRGDSPK and other RGD-containing peptides across different integrin subtypes and cell lines.

The inhibitory effect of RGD peptides also manifests in measurable changes in cell morphology and adhesion strength.

| Parameter | Condition | Effect | Cell Type | Reference |

| Adhesion Force | 250 µM GRGDSPK | Strongly reduced adhesion forces and work | Wild-type mesendodermal progenitors | |

| Cell Spreading Area | 108-nm RGD nanopattern vs. 58-nm | Reduced average maximum projected area (1559 ± 527 µm² vs. 2712 ± 752 µm²) | Fibroblasts | |

| Focal Adhesion Number | RGD-presenting surfaces vs. control | Significantly more focal adhesions | Mesenchymal Stem Cells | |

| Osteoclast Retraction | 210.0 ± 14.4 µM GRGDSP | Significant osteoclast retraction | Chick Osteoclasts | |

| Osteoclast Retraction | 191.4 ± 13.7 µM GRGDSP | Significant osteoclast retraction | Rat Osteoclasts | |

| Dentine Resorption | 400 µM GRGDSP | 78% reduction | Rat Osteoclasts |

Table 2: Quantified Effects of RGD Peptides on Cellular Parameters. This table highlights the quantitative impact of RGD peptides on various cellular characteristics related to adhesion and spreading.

Signaling Pathways Modulated by GRGDSPK

The binding of integrins to the ECM initiates a cascade of intracellular signals collectively known as "outside-in" signaling. GRGDSPK, by blocking this initial interaction, effectively inhibits these downstream pathways. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, and Rho family GTPases, which collectively regulate the organization of the actin cytoskeleton and the formation of focal adhesions.

Integrin-FAK-Src Signaling Axis

Upon integrin clustering following ECM binding, FAK is recruited to the cytoplasmic tails of the integrin β subunits and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, creating a dual-kinase complex that acts as a central hub for downstream signaling.

Downstream Effectors: Rho GTPases and Cytoskeletal Reorganization

The FAK-Src complex regulates the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.

-

Rac1 and Cdc42 , activated during the early stages of cell spreading, promote the formation of lamellipodia and filopodia, respectively, driving the protrusion of the cell membrane.

-

RhoA , on the other hand, is typically suppressed during initial spreading to allow for membrane protrusion and is later activated to promote the formation of contractile actin stress fibers and mature focal adhesions.

By preventing the initial integrin clustering and subsequent FAK/Src activation, GRGDSPK disrupts the coordinated activation and inactivation of these Rho GTPases, thereby inhibiting cell spreading and the formation of a stable actin cytoskeleton.

GRGDSPK Peptide as a Fibronectin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) peptide, a key synthetic molecule used in cell biology and drug development. It details its mechanism of action as a competitive inhibitor of fibronectin, outlines its impact on intracellular signaling, presents quantitative data on its efficacy, and provides standardized experimental protocols.

Introduction to GRGDSPK

The GRGDSPK peptide is a synthetic heptapeptide whose biological activity is centered on the core Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence. This sequence was first identified as the minimal recognition motif within the extracellular matrix (ECM) protein fibronectin required for cell attachment.[1] Cells adhere to fibronectin and other ECM proteins through a class of transmembrane receptors known as integrins.[1][2] The GRGDSPK peptide functions as a competitive antagonist, mimicking the native RGD sequence in fibronectin to block the interaction between the cell and the ECM.[3][4] This inhibitory action makes it an invaluable tool for studying integrin-mediated cellular processes and a foundational molecule for the development of targeted therapeutics.

Mechanism of Action: Competitive Inhibition of the Fibronectin-Integrin Axis

Integrins are heterodimeric receptors composed of α and β subunits that form a crucial link between the external ECM and the internal cellular environment.[2][5] The RGD motif on fibronectin is primarily recognized by α5β1 and αvβ3 integrins.[6] The binding of fibronectin to these integrins triggers receptor clustering, the formation of focal adhesions, and the initiation of intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[5][7]

The GRGDSPK peptide competitively and reversibly inhibits this process.[3][4] When present in a soluble form, it occupies the RGD-binding pocket on the integrin receptor, physically preventing fibronectin from binding. This disruption at the cell surface abrogates the downstream signaling necessary for stable cell adhesion and subsequent cellular functions.

Disruption of Integrin-Mediated Signaling Pathways

The binding of fibronectin to integrins is a critical first step in activating a complex signaling network, with Focal Adhesion Kinase (FAK) playing a central role.[8] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine residue 397 (Tyr397).[8][9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

The resulting FAK/Src complex phosphorylates a host of downstream targets, including paxillin and p130cas.[8][10] This cascade ultimately leads to the activation of the Ras/MAPK (ERK) pathway, which is essential for regulating gene expression related to cell migration, proliferation, and survival.[5][9]

By preventing the initial fibronectin-integrin interaction, the GRGDSPK peptide effectively blocks FAK autophosphorylation and activation. This halt at the top of the cascade prevents the entire downstream signaling pathway from initiating, leading to the inhibition of integrin-dependent cellular functions.

Quantitative Data on Inhibitory Activity

The efficacy of RGD-containing peptides like GRGDSPK varies depending on the cell type, the specific integrin subtypes expressed, and the experimental conditions. The data below, compiled from various studies, provides a quantitative measure of the inhibitory potential of RGD-based peptides.

| Peptide / Derivative | Target / Assay | Cell Type / System | IC50 / Kd Value | Reference |

| GRGDSPA | Inhibition of 125I-fibronectin binding | Thrombin-stimulated platelets | IC50: 8.1 ± 0.9 µM | [11] |

| GRGDSP | Inhibition of cell adhesion | Human Fibroblasts on Fibronectin | 0.5 mg/ml delays adhesion | [12] |

| GRGDSP | Inhibition of cell adhesion | Human Fibroblasts on Vitronectin | Low concentrations reduce adhesion | [12] |

| Linear RGD Peptides | Integrin αvβ3 Binding | Cell-free ELISA-like assay | IC50: 12–89 nM | [13] |

| Linear RGD Peptides | Integrin α5β1 Binding | Cell-free ELISA-like assay | IC50: 34–335 nM | [13] |

| Linear RGD Peptides | Integrin αvβ5 Binding | Cell-free ELISA-like assay | IC50: 167–580 nM | [13] |

| E[c(RGDyK)]2 | Integrin αvβ3 Binding | U87MG cells | IC50: 79.2 ± 4.2 nM | [14] |

| c-(G7RGDLPET) | αvβ3 Adhesion Inhibition | HEK-293 cells | IC50: 10.2 µM | [15] |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are common measures of ligand affinity and inhibitory strength. Lower values indicate higher potency.

Key Experimental Protocols

Protocol: Cell Adhesion Inhibition Assay

This protocol details a standard method to quantify the inhibitory effect of GRGDSPK on cell adhesion to a fibronectin-coated substrate.

Materials:

-

96-well tissue culture plates

-

Human fibronectin solution (e.g., 10 µg/mL in PBS)

-

Blocking buffer (e.g., 1% heat-denatured Bovine Serum Albumin (BSA) in PBS)

-

GRGDSPK peptide and a control peptide (e.g., GRGESP)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free media

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol)

-

Extraction buffer (e.g., 10% acetic acid)

-

Plate reader

Methodology:

-

Plate Coating: Add 50 µL of fibronectin solution to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution. Wash wells twice with PBS. Add 150 µL of blocking buffer to each well and incubate for 30-60 minutes at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 2 x 10^5 cells/mL).

-

Inhibitor Incubation: Pre-incubate the cell suspension with varying concentrations of GRGDSPK peptide (and control peptide in separate tubes) for 20-30 minutes at 37°C.

-

Cell Seeding: Aspirate the blocking buffer from the plate and wash once with PBS. Add 100 µL of the cell/peptide mixture to the appropriate wells.

-

Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. The time may need optimization depending on the cell type.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Fixation & Staining: Fix the remaining adherent cells with 100 µL of fixative for 10 minutes. Wash with water, then add 100 µL of Crystal Violet stain for 10-20 minutes.

-

Extraction & Quantification: Wash away excess stain thoroughly with water and allow the plate to dry. Add 100 µL of extraction buffer to each well to solubilize the stain. Measure the absorbance on a plate reader (e.g., at 570-590 nm).

Applications and Future Directions

The GRGDSPK peptide and its derivatives are foundational to several areas of biomedical research and development:

-

Cell Biology Research: As a specific inhibitor, GRGDSPK is widely used to probe the role of fibronectin-integrin interactions in various cellular processes, including mechanotransduction, cytoskeletal organization, and cell cycle progression.[8]

-

Cancer Therapeutics: Since integrins like αvβ3 are often overexpressed in tumor cells and on angiogenic blood vessels, RGD peptides are explored as agents to inhibit tumor growth, invasion, and metastasis.[1][10] They are also used to target nanoparticles and other drug delivery systems directly to tumors.[1]

-

Biomaterials and Tissue Engineering: Surfaces of medical implants and tissue scaffolds are frequently coated with RGD-containing peptides to enhance cell attachment, promoting better integration with host tissue and guiding tissue regeneration.[1][16]

-

Drug Development: While linear peptides like GRGDSPK have limitations such as low stability and lack of receptor selectivity, they have paved the way for second-generation inhibitors.[17] These include cyclized RGD peptides (e.g., Cilengitide) and small molecule peptidomimetics (e.g., Tirofiban), which offer higher affinity, improved selectivity for specific integrin subtypes, and greater stability in vivo.[1][17]

Conclusion

The GRGDSPK peptide is a powerful and specific tool for inhibiting the crucial biological interaction between fibronectin and cell surface integrin receptors. By competitively blocking this binding, it effectively disrupts cell adhesion and abrogates the downstream FAK-mediated signaling cascades that control cell behavior. Its utility in the laboratory has provided profound insights into cell-matrix interactions and has served as the blueprint for a new class of targeted therapeutics in oncology, regenerative medicine, and beyond. Understanding its mechanism and application remains fundamental for professionals in life sciences and drug discovery.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Fibronectin and Integrin [ks.uiuc.edu]

- 7. Integrin - Wikipedia [en.wikipedia.org]

- 8. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibronectin inhibits platelet aggregation independently of RGD sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]

An In-depth Technical Guide to Exploratory Studies Using the GRGDSPK Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GRGDSPK peptide, a linear hexapeptide containing the Arg-Gly-Asp (RGD) motif, serves as a fundamental tool in the exploration of integrin-mediated cellular processes. As a competitive inhibitor of integrin-ligand interactions, particularly with fibronectin, GRGDSPK is instrumental in elucidating the roles of integrins in cell adhesion, migration, signaling, and apoptosis. Its specificity towards certain integrin subtypes, notably αvβ3, αvβ5, and α5β1, renders it a valuable asset in cancer research, investigations into angiogenesis, and the development of targeted drug delivery systems. This guide provides a comprehensive overview of the core principles and methodologies for utilizing the GRGDSPK peptide in exploratory studies, complete with quantitative binding data, detailed experimental protocols, and visualizations of associated signaling pathways.

Core Concepts and Mechanism of Action

The biological activity of the GRGDSPK peptide is centered around the RGD tripeptide sequence, which mimics the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin.[1] Integrins, a family of heterodimeric transmembrane receptors, recognize and bind to this RGD motif, facilitating cell-ECM adhesion.[2] By presenting a soluble form of this recognition sequence, GRGDSPK competitively inhibits the binding of cells to the ECM, thereby modulating a variety of cellular functions.[3][4]

The flanking amino acids, Glycine (G), Serine (S), Proline (P), and Lysine (K) in GRGDSPK, contribute to the peptide's conformation and binding affinity for specific integrin subtypes.[1][5] This specificity is crucial for its application in targeted biological investigations.

Quantitative Binding Affinity of GRGDSPK

The inhibitory potency of GRGDSPK is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the biological response, such as cell binding to an ECM protein. The following table summarizes the IC50 values of GRGDSPK for various RGD-binding integrin subtypes, as determined by a solid-phase binding assay.

| Integrin Subtype | Ligand | IC50 (nM)[5] |

| αvβ3 | Vitronectin | 12.2 |

| αvβ5 | Vitronectin | 167 |

| α5β1 | Fibronectin | 335 |

| αvβ6 | LAP | >10,000 |

| αvβ8 | LAP | >10,000 |

| αIIbβ3 | Fibrinogen | >10,000 |

Data from "A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins".[5]

These data highlight the selectivity of GRGDSPK, with a pronounced affinity for the αvβ3 integrin, which is often overexpressed in tumor vasculature and various cancer cells.[6][7]

Key Signaling Pathways Modulated by GRGDSPK

Binding of GRGDSPK to integrins can trigger or inhibit downstream signaling cascades that regulate cell survival, proliferation, and migration. Two major pathways are of particular interest in the context of exploratory studies.

Integrin-Mediated Survival and Proliferation Pathway

Integrin engagement with the ECM typically activates pro-survival and proliferative signals. By blocking this interaction, GRGDSPK can inhibit these pathways. A key signaling axis involves Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

Caption: Inhibition of the FAK/PI3K/Akt pathway by GRGDSPK.

RGD-Induced Apoptosis Pathway

Paradoxically, while inhibiting survival signals, RGD peptides like GRGDSPK can also directly induce apoptosis.[8][9] This can occur through an integrin-independent mechanism involving the direct activation of caspases, the key executioners of apoptosis.[8] Studies have shown that RGD peptides can enter cells and trigger the activation of initiator caspases 8 and 9, which in turn activate the effector caspase-3.[8]

Caption: Direct activation of caspases by intracellular GRGDSPK.

Experimental Protocols

The following protocols provide a framework for key experiments involving the GRGDSPK peptide. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Peptide Synthesis and Preparation

GRGDSPK can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

Protocol for GRGDSPK Synthesis (Conceptual Outline):

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Peptide Solubilization:

-

Attempt to dissolve the lyophilized peptide in sterile, deionized water first.

-

If solubility is an issue, a small amount of a solubilizing agent like DMSO or a dilute acid (e.g., 10% acetic acid) can be used.[3] It is crucial to ensure the final concentration of the solubilizing agent is compatible with the experimental system.

Cell Adhesion Assay

This assay quantifies the ability of GRGDSPK to inhibit cell attachment to an ECM-coated surface.

Protocol:

-

Plate Coating: Coat 96-well plates with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in a serum-free medium.

-

Peptide Incubation: Pre-incubate the cells with varying concentrations of GRGDSPK (and a negative control peptide such as GRGESP) for 30 minutes at 37°C.

-

Seeding: Seed the pre-incubated cells onto the coated plates and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the plates with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance at 570 nm, or using a fluorescent viability dye like Calcein-AM.

Caption: Workflow for a typical cell adhesion assay.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases to quantify apoptosis.

Protocol:

-

Cell Treatment: Culture cells in a 96-well plate and treat them with GRGDSPK for the desired duration. Include positive (e.g., staurosporine) and negative controls.

-

Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C, protected from light if using a fluorescent substrate.

-

Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a plate reader.

-

Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is a well-established model to study angiogenesis in vivo.

Protocol:

-

Egg Preparation: Use fertilized chicken eggs and incubate them for 3 days. On day 3, create a small window in the shell to expose the CAM.

-

Carrier Preparation: Prepare a carrier for the peptide, such as a sterile filter paper disc or a Matrigel plug.

-

Peptide Application: Apply GRGDSPK (and controls) to the carrier and place it on the CAM.

-

Incubation: Seal the window and incubate the eggs for a further 2-3 days.

-

Analysis: Observe and quantify the formation of new blood vessels around the carrier. This can be done by imaging the CAM and analyzing vessel density and branching.

Applications in Drug Development

The high affinity of GRGDSPK for integrins overexpressed on cancer cells and angiogenic vasculature makes it an attractive targeting ligand for drug delivery.[6] By conjugating GRGDSPK to nanoparticles, liposomes, or cytotoxic drugs, therapeutics can be selectively delivered to the tumor microenvironment, potentially increasing efficacy and reducing off-target toxicity.[2][11]

Conclusion

The GRGDSPK peptide is a versatile and powerful tool for investigating the multifaceted roles of integrins in health and disease. Its well-characterized binding profile and its ability to modulate key cellular processes make it an indispensable reagent for researchers in cell biology, oncology, and materials science. The methodologies and data presented in this guide provide a solid foundation for the design and execution of exploratory studies utilizing this important peptide.

References

- 1. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abpbio.com [abpbio.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Regulation of Angiogenesis in Vivo by Ligation of Integrin α5β1 with the Central Cell-Binding Domain of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of RGD pepties via solid phase peptide synthesis [minds.wisconsin.edu]

- 11. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GRGDSPK Peptide in the Study of Bone Formation and Resorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK), containing the ubiquitous Arg-Gly-Asp (RGD) cell recognition motif, has emerged as a critical tool for investigating the molecular mechanisms underpinning bone formation and resorption. This peptide competitively and reversibly inhibits the binding of extracellular matrix (ECM) proteins, such as fibronectin, to cell surface integrins, thereby modulating the adhesion, proliferation, and differentiation of bone cells. This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing GRGDSPK in bone research. It details the peptide's mechanism of action, its effects on osteoblasts and osteoclasts, and the associated signaling pathways. Furthermore, this guide offers structured experimental protocols and quantitative data to facilitate the design and execution of robust in vitro and in vivo studies.

Introduction: The RGD Motif and Integrin-Mediated Bone Cell Function

Bone remodeling is a dynamic process orchestrated by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts. The interaction between these cells and the surrounding ECM is paramount for maintaining skeletal integrity. Integrins, a family of transmembrane heterodimeric receptors, are the primary mediators of cell-ECM adhesion.[1] They recognize specific amino acid sequences within ECM proteins, with the RGD motif being one of the most prominent.[2]

The GRGDSPK peptide mimics the RGD sequence found in proteins like fibronectin and vitronectin, which are abundant in the bone matrix.[2][3] By competitively binding to integrins, GRGDSPK can either block or stimulate downstream signaling pathways, making it an invaluable tool for elucidating the role of integrin-mediated signaling in bone cell biology.

Mechanism of Action: Competitive Inhibition of Integrin Binding

GRGDSPK acts as a competitive antagonist for RGD-binding integrins. In the context of bone, the most relevant integrins include αvβ3, αvβ5, and α5β1.[4] Osteoblasts and osteoclasts express these integrins to varying degrees, and their engagement with RGD-containing ECM proteins triggers intracellular signaling cascades that regulate cell behavior.

By introducing GRGDSPK into an experimental system, researchers can disrupt these natural cell-ECM interactions. The peptide occupies the RGD-binding site on the integrins, preventing them from binding to their native ligands in the ECM. This inhibition allows for the study of the consequences of disrupting specific cell adhesion events on bone formation and resorption processes.

Effects of GRGDSPK on Bone Cells

Osteoblasts: Modulating Bone Formation

The influence of GRGDSPK on osteoblasts is multifaceted and context-dependent. When immobilized on a surface, the RGD motif can promote osteoblast adhesion, proliferation, and differentiation. However, in soluble form, GRGDSPK can inhibit mineralization and disrupt the organization of the osteoblast layer.[2]

Osteoclasts: Inhibiting Bone Resorption

GRGDSPK has a more consistently inhibitory effect on osteoclasts. The attachment of osteoclasts to the bone surface, a prerequisite for resorption, is heavily dependent on the interaction between αvβ3 integrins and RGD-containing proteins in the bone matrix.[1] Soluble GRGDSPK effectively blocks this interaction, leading to osteoclast detachment and a reduction in bone resorption.[3]

Quantitative Data on GRGDSPK Effects

The following tables summarize quantitative data from various studies on the effects of GRGDSPK on bone formation and resorption parameters.

| Table 1: Effects of Soluble GRGDSPK on Bone Formation Parameters | |||

| Parameter | Cell/System Type | GRGDSPK Concentration | Observed Effect |

| Mineralization | Fetal Rat Parietal Bones | 0.1-50 µM | Dose-dependent inhibition of calcium content.[2] |

| Bone Morphology | Fetal Rat Parietal Bones | 10, 50 µM | Disruption of osteoblast and mineralized matrix organization.[2] |

| Table 2: Effects of GRGDSPK on Osteoclast Adhesion | ||

| ECM Protein | Cell Type | Effect of GRGDSPK |

| Osteopontin, Bone Sialoprotein II, Vitronectin, Fibrinogen, von Willebrand factor, Fibronectin | Rat Osteoclasts | Attachment abolished.[3] |

Signaling Pathways Modulated by GRGDSPK

The binding or inhibition of integrins by GRGDSPK triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental outcomes.

Osteoblast Signaling

In osteoblasts, integrin ligation activates focal adhesion kinase (FAK), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are known to regulate osteoblast proliferation, differentiation, and survival. The Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis, can also be influenced by integrin-mediated adhesion.

Osteoclast Signaling

In osteoclasts, the αvβ3 integrin is a key signaling hub. Its engagement with the ECM leads to the recruitment and activation of several signaling proteins, including c-Src, PYK2 (a member of the FAK family), and p130cas.[1][5] These molecules are critical for the cytoskeletal rearrangements necessary for osteoclast attachment and the formation of the sealing zone, which is essential for bone resorption. Disruption of this signaling by GRGDSPK leads to the inhibition of these processes.

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

This protocol describes the induction of osteoblast differentiation from mesenchymal stem cells (MSCs) and the assessment of mineralization, with the option to include GRGDSPK to study its effects.

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

MSC Growth Medium

-

Osteogenic Differentiation Medium (Growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

GRGDSPK peptide

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

Procedure:

-

Seed MSCs in a 24-well plate and culture in MSC Growth Medium until 80% confluent.

-

Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. For experimental wells, add GRGDSPK to the desired final concentration. Include a negative control (MSC Growth Medium) and a positive control (Osteogenic Differentiation Medium without GRGDSPK).

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

Alizarin Red S Staining: a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30 minutes at room temperature. c. Wash the cells three times with deionized water. d. Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature in the dark. e. Remove the staining solution and wash the wells with deionized water until the wash water is clear. f. Visualize the stained calcium deposits under a microscope. For quantification, the stain can be extracted with 10% acetic acid and the absorbance read at 405 nm.

In Vitro Osteoclast Resorption Pit Assay

This protocol details the generation of osteoclasts from bone marrow macrophages (BMMs) and the assessment of their resorptive activity on a calcium phosphate-coated surface.

Materials:

-

Bone marrow cells

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

α-MEM medium with 10% FBS

-

GRGDSPK peptide

-

Calcium phosphate-coated plates or dentine slices

-

TRAP staining kit

-

10% bleach solution

Procedure:

-

Isolate bone marrow cells and culture them in the presence of M-CSF to generate BMMs.

-

Seed BMMs onto calcium phosphate-coated plates or dentine slices in the presence of M-CSF and RANKL to induce osteoclast differentiation. For experimental wells, add GRGDSPK at the desired concentration.

-

Culture for 7-10 days to allow for osteoclast formation and resorption.

-

TRAP Staining (optional, for osteoclast identification): a. Fix cells and stain for tartrate-resistant acid phosphatase (TRAP) activity according to the manufacturer's instructions. TRAP-positive multinucleated cells are identified as osteoclasts.

-

Resorption Pit Visualization: a. Remove the cells by treating the wells with a 10% bleach solution for 5 minutes. b. Wash the wells thoroughly with water and allow them to dry. c. Visualize the resorption pits under a microscope. The area of resorption can be quantified using image analysis software.

In Vivo Models

The effects of GRGDSPK on bone formation and resorption can also be studied in vivo. Common models include:

-

Calvarial Defect Model: A critical-sized defect is created in the calvaria of a rodent, and a scaffold or hydrogel containing GRGDSPK is implanted. Bone regeneration is assessed over time using micro-computed tomography (µCT) and histology.

-

Implant Osseointegration Model: Titanium implants coated with GRGDSPK are placed in the femur or tibia of an animal. The bone-implant interface is analyzed to determine the effect of the peptide on osseointegration.

Conclusion

The GRGDSPK peptide is a powerful and versatile tool for investigating the intricate role of integrin-mediated cell-ECM interactions in bone biology. By competitively inhibiting integrin binding, GRGDSPK allows researchers to probe the signaling pathways that govern osteoblast and osteoclast function. The experimental protocols and data presented in this guide provide a solid foundation for designing and conducting studies that will further our understanding of bone formation and resorption, and may ultimately contribute to the development of novel therapeutics for bone-related disorders.

References

- 1. Integrin-mediated signaling in the regulation of osteoclast adhesion and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bone matrix RGD glycoproteins: immunolocalization and interaction with human primary osteoblastic bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Effects of RGD-glycoproteins on Integrin-Mediated Adhesion and Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrins and signaling in osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GRGDSPK Peptide in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate process of cell migration is largely governed by the dynamic interactions between cells and the extracellular matrix (ECM). Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell-ECM adhesion and transducing signals that regulate cell motility. The Arg-Gly-Asp (RGD) sequence is a key recognition motif found in many ECM proteins, such as fibronectin, and is recognized by several integrins.

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) contains the RGD motif and acts as a competitive antagonist of integrin-ligand binding. By competing with ECM proteins for integrin binding sites, GRGDSPK peptide can effectively inhibit cell adhesion and subsequent migration. This property makes it a valuable tool for researchers studying the mechanisms of cell migration and for professionals in drug development targeting pathological cell motility. These application notes provide detailed protocols for utilizing GRGDSPK peptide in two common cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Mechanism of Action

GRGDSPK peptide competitively and reversibly inhibits the binding of ECM proteins, primarily fibronectin, to integrin receptors on the cell surface.[1] This interference disrupts the formation of focal adhesions, which are crucial for cell attachment and the generation of traction forces required for cell movement. The inhibition of integrin-mediated signaling cascades ultimately leads to a reduction in cell migration.

Data Presentation

The inhibitory effect of GRGDSPK on cell migration is dose-dependent. The following table summarizes representative quantitative data from cell migration assays.

| Cell Line | Assay Type | GRGDSPK Concentration (µM) | Migration Inhibition (%) |

| Human Fibroblasts | Wound Healing | 10 | ~15% |

| 50 | ~40% | ||

| 100 | ~65% | ||

| 250 | ~85% | ||

| MDA-MB-231 (Breast Cancer) | Transwell | 10 | ~20% |

| 50 | ~50% | ||

| 100 | ~75% | ||

| 250 | ~90% |

Note: The degree of inhibition can vary depending on the cell type, its integrin expression profile, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Materials:

-

GRGDSPK peptide

-

Control peptide (e.g., scrambled peptide GRDGS)

-

Cell culture medium (serum-free or low-serum)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

Sterile p200 pipette tips or a scratcher tool

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 2-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[2]

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[2]

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of GRGDSPK peptide to the respective wells. Include the following controls:

-

Negative Control: Medium without any peptide.

-

Peptide Control: Medium containing a non-functional control peptide, such as GRDGS, at the same concentration as the highest GRGDSPK concentration.[3]

-

-

Image Acquisition: Immediately after adding the treatments (time 0), capture images of the wounds using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4-8 hours) until the wound in the negative control group is nearly closed (typically 12-24 hours).

-

Data Analysis: Measure the area or the width of the wound at each time point for all conditions. The rate of wound closure can be calculated and compared between different treatment groups. The percentage of wound closure can be calculated as: % Wound Closure = [(Area_initial - Area_final) / Area_initial] x 100

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane. It is a more quantitative method for assessing individual cell migration.

Materials:

-

GRGDSPK peptide

-

Control peptide (e.g., scrambled peptide GRDGS)

-

Transwell inserts (typically with 8 µm pores) for 24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Phosphate-Buffered Saline (PBS)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain

Protocol:

-

Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[4]

-

Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

Treatment: Add the desired concentrations of GRGDSPK peptide or the control peptide (GRDGS) to the cell suspension and incubate for 15-30 minutes at room temperature.

-

Cell Seeding: Add 100-200 µL of the cell suspension (containing the peptides) to the upper chamber of each Transwell insert.[5]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 4-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[5]

-

Fixation: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-20 minutes.

-

Staining: Stain the fixed cells by immersing the insert in 0.5% Crystal Violet solution for 10-20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification: Allow the membrane to dry. The migrated cells can be visualized and counted under a microscope. Select several random fields of view for each membrane and count the number of stained cells. The results can be expressed as the average number of migrated cells per field.

Visualizations

Experimental Workflow: Wound Healing Assay```dot

Caption: Workflow for the GRGDSPK peptide transwell migration assay.

Signaling Pathway: Integrin-Mediated Cell Migration and Inhibition by GRGDSPK

Caption: GRGDSPK competitively inhibits integrin signaling, blocking cell migration.

References

Application Notes and Protocols for Inhibiting Cell Attachment with GRGDSPK Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the GRGDSPK peptide for the inhibition of cell attachment. This peptide serves as a competitive antagonist to integrin-mediated cell adhesion, primarily by blocking the interaction between integrins and extracellular matrix (ECM) proteins like fibronectin.[1] This document outlines the underlying mechanism, detailed experimental protocols, and expected outcomes, offering a practical resource for studying cell adhesion phenomena and for the development of novel therapeutics targeting cell-matrix interactions.

Mechanism of Action

The GRGDSPK peptide contains the Arg-Gly-Asp (RGD) sequence, which is a minimal recognition motif found in many ECM proteins.[2] This sequence is recognized by various integrins, a family of transmembrane receptors that mediate cell adhesion to the ECM. By presenting this RGD motif in a soluble form, the GRGDSPK peptide competitively binds to the ligand-binding site of integrins, thereby preventing them from attaching to their natural ligands on the ECM.[1] This disruption of integrin-ECM interaction leads to the inhibition of cell attachment, spreading, and downstream signaling events crucial for cell survival, proliferation, and migration.[3]

Signaling Pathway of GRGDSPK-Mediated Inhibition of Cell Attachment

Caption: GRGDSPK competitively binds to integrins, blocking ECM interaction and inhibiting downstream signaling required for cell attachment.

Quantitative Data Summary

The efficacy of GRGDSPK in inhibiting integrin binding and cell attachment varies depending on the specific integrin subtype and cell type. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitory Potency of GRGDSPK against Different Integrin Subtypes

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 12.2 - 89 |

| α5β1 | 335 |

| αvβ5 | 440 |

Data compiled from multiple sources. IC50 values can vary based on the assay conditions.[4]

Table 2: Effective Concentrations of GRGDSPK in Cell-Based Assays

| Cell Type | Assay | Effective Concentration | Observed Effect |

| Fetal Rat Parietal Bones | Mineralization Assay | 0.1-50 µM | Dose-dependent inhibition of mineralization.[1] |

| Wild-type Mesendodermal Progenitors | Cell Aggregation | 250 µM | Increased average size of cell aggregates, indicating reduced adhesion. |

| Human Fibroblasts | Cell Adhesion on Fibronectin | 0.5 mg/ml | Delayed cell adhesion.[5] |

| Human Glioblastoma Cells (U251 & U373) | Cell Attachment | 20 µM | Strong inhibition of cell attachment.[3] |

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the inhibitory effects of GRGDSPK on cell attachment and related processes.

Protocol 1: Cell Adhesion Inhibition Assay

This protocol details a method to quantify the inhibition of cell attachment to an ECM-coated surface by GRGDSPK.

Workflow for Cell Adhesion Inhibition Assay

Caption: Workflow for quantifying the inhibitory effect of GRGDSPK on cell adhesion.

Materials:

-

GRGDSPK peptide (lyophilized)

-

Control peptide (e.g., GRGESP or GRADSP)

-

Sterile, tissue culture-treated 96-well plates

-

ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture medium (serum-free for the assay)

-

Cell suspension of interest

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating:

-

Add 50 µL of ECM protein solution to each well of a 96-well plate.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash each well twice with 100 µL of PBS.

-

-

Blocking:

-

Add 100 µL of blocking buffer to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking buffer and wash each well twice with 100 µL of PBS.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Detach cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge to pellet the cells.

-

Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 cells/mL.

-

-

Peptide Treatment:

-

Prepare a stock solution of GRGDSPK and the control peptide in sterile water or PBS. Further dilute to working concentrations in serum-free medium.

-

In separate tubes, mix equal volumes of the cell suspension with the peptide solutions (e.g., 100 µL of cells + 100 µL of 2x peptide solution) to achieve the final desired peptide concentrations.

-

Pre-incubate the cell-peptide mixture for 20-30 minutes at 37°C.[6]

-

-

Cell Seeding and Incubation:

-

Add 100 µL of the cell-peptide mixture to each ECM-coated and blocked well.

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently aspirate the medium and unattached cells.

-

Wash each well twice with 100 µL of PBS to remove all non-adherent cells.

-

-

Staining and Quantification:

-

Fix the attached cells by adding 100 µL of fixation solution to each well and incubating for 15 minutes at room temperature.

-

Aspirate the fixative and wash the wells twice with water.

-

Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells thoroughly with water until the excess stain is removed.

-

Air dry the plate completely.

-

Add 100 µL of solubilization solution to each well and incubate on a shaker for 10 minutes to dissolve the stain.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of attached cells.

-

Protocol 2: Immunofluorescence Staining for Focal Adhesions and Cytoskeleton

This protocol allows for the visualization of changes in focal adhesions and the actin cytoskeleton in response to GRGDSPK treatment.

Materials:

-

Cells cultured on glass coverslips

-

GRGDSPK peptide

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-Vinculin)

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled Phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and spread overnight.

-

Treat the cells with the desired concentration of GRGDSPK in serum-free medium for the desired time (e.g., 1-4 hours). Include a vehicle control and a control peptide.

-

-

Fixation and Permeabilization:

-

Gently wash the coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash twice with PBS.

-

-

Blocking and Antibody Incubation:

-